NBTIs-IN-6

Description

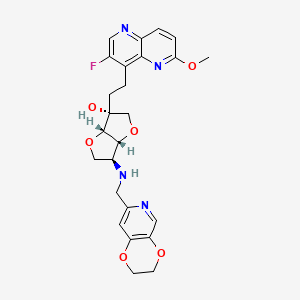

Structure

3D Structure

Properties

Molecular Formula |

C25H27FN4O6 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |

InChI |

InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |

InChI Key |

QWVOWTQCAWDAIT-LVEBQJTPSA-N |

Isomeric SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Anti-Tuberculosis Agents: Deconvoluting "NBTIs-IN-6"

Introduction

The query "NBTIs-IN-6" suggests a keen interest in the development of novel therapeutics against Mycobacterium tuberculosis, likely combining the established class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a specific inhibitor designation. Our comprehensive analysis of scientific literature indicates that "this compound" is not a recognized designation for a single chemical entity. Instead, it appears to be a conflation of two distinct but relevant areas of anti-tuberculosis research:

-

A potent class of imidazo[1,2-b]pyridazine-based anti-tuberculosis agents , exemplified by compounds that could be colloquially indexed as "Tuberculosis inhibitor 6" in laboratory settings.

-

The broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , which are being actively investigated as potential treatments for tuberculosis.

This technical guide will, therefore, address both facets of the query. The first section will provide a detailed overview of the discovery, synthesis, and biological activity of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series of anti-tuberculosis compounds. The second section will offer a thorough examination of NBTIs as a class of anti-tuberculosis drug candidates, focusing on their unique mechanism of action, discovery, and synthetic pathways.

Section 1: The 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series - Potent Anti-Tuberculosis Agents

A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as highly active against Mycobacterium tuberculosis (Mtb) in vitro. These compounds represent a promising scaffold for the development of new anti-tuberculosis drugs.

Discovery and Biological Activity

The discovery of this series arose from high-throughput screening campaigns aimed at identifying novel compounds with potent anti-mycobacterial activity. Structure-activity relationship (SAR) studies have revealed that the most active compounds typically feature a phenyl group at the C2 position (often with fluoro substituents), a methoxy group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[1][2]

While highly potent in vitro, some of these compounds have demonstrated metabolic instability, with short half-lives in mouse liver microsomes, presenting a challenge for in vivo efficacy.[1][2] The mechanism of action for this specific class of imidazo[1,2-b]pyridazines against Mtb has not been definitively elucidated as topoisomerase inhibition. Research on related imidazopyridine scaffolds suggests other potential targets, such as the ubiquinol cytochrome C reductase (QcrB) in the electron transport chain.

Quantitative Data

The following table summarizes the in vitro activity of representative 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis and Mycobacterium marinum.

| Compound ID | C2 Substituent | C6 Substituent | Mtb MIC90 (µM) | Mm MIC90 (µM) |

| 1 | Phenyl | Chloro | >100 | >230 |

| 2 | Phenyl | Benzyloxy | 1.26 | 1.26 |

| 3 | 4-Fluorophenyl | Benzyloxy | 0.63 | 0.63 |

| 16 | Phenyl | Chloro | >100 | >260 |

| 21 | 4-Fluorophenyl | Benzylthio | 1.26 | 1.26 |

Data compiled from Farrell, K.D., et al. (2023). European Journal of Medicinal Chemistry.[1][2]

Synthesis Pathway

The synthesis of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine core involves a multi-step process, which can be adapted to generate a variety of analogs for SAR studies. A general synthetic scheme is outlined below.

Figure 1: General synthesis pathway for 3-methoxy-2-phenylimidazo[1,2-b]pyridazines.

Experimental Protocols

General Procedure for the Synthesis of 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines:

-

Formation of Imidazo[1,2-b]pyridazin-3-ol Intermediate: 6-Chloropyridazin-3-amine is condensed with a substituted phenacyl bromide in a suitable solvent such as ethanol or DMF. The reaction mixture is typically heated to facilitate the cyclization, yielding the imidazo[1,2-b]pyridazin-3-ol intermediate.[2]

-

O-methylation of the Intermediate: The hydroxyl group of the intermediate is methylated to form the 3-methoxy derivative. This is often achieved using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an alkylating agent such as methyl iodide (MeI).[2]

-

Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position is displaced by a nucleophile, such as a substituted benzyl alkoxide, thiol, or amine, to introduce the desired benzyl-heteroatom moiety. This reaction is typically carried out in a suitable solvent at elevated temperatures.[2]

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA):

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.

-

Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated.

-

Reading: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Section 2: Novel Bacterial Topoisomerase Inhibitors (NBTIs) for Tuberculosis

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a distinct class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. They are of significant interest for the treatment of tuberculosis due to their novel mechanism of action, which circumvents existing resistance to fluoroquinolones, another class of topoisomerase inhibitors.

Discovery and Mechanism of Action

NBTIs were discovered through extensive screening efforts by pharmaceutical companies. Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, NBTIs bind to a different, non-catalytic site on the GyrA subunit of DNA gyrase.[3] This binding traps the DNA in a conformation that prevents the enzyme from completing its catalytic cycle, leading to an inhibition of DNA supercoiling.[3][4][5] This distinct mechanism of action means that NBTIs are often active against fluoroquinolone-resistant strains of Mtb.

The interaction of NBTIs with the DNA gyrase-DNA complex can be visualized as a three-part pharmacophore: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to a hydrophobic pocket on the GyrA subunit, and a central linker.

Figure 2: Schematic representation of the NBTI mechanism of action on the DNA gyrase-DNA complex.

Quantitative Data

The following table presents the inhibitory activity of a series of NBTIs against M. tuberculosis DNA gyrase and their whole-cell activity.

| Compound ID | M. tuberculosis DNA Gyrase IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |

| Compound 1 | <0.1 | 0.1 |

| Compound 2 | <0.1 | 0.05 |

| Compound 3 | 0.15 | 0.2 |

| Compound 4 | 0.25 | 0.4 |

| Compound 5 | <0.1 | 0.05 |

| Gepotidacin | 3.94 | Not Reported |

Data compiled from Hameed, P.S., et al. (2024). ACS Medicinal Chemistry Letters.[3]

Synthesis Pathway

The synthesis of NBTIs is modular, allowing for the variation of the LHS, linker, and RHS moieties to optimize potency, selectivity, and pharmacokinetic properties. A generalized synthetic approach is depicted below.

Figure 3: Generalized modular synthesis pathway for Novel Bacterial Topoisomerase Inhibitors (NBTIs).

Experimental Protocols

DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, M. tuberculosis DNA gyrase, ATP, and a suitable buffer.

-

Compound Addition: The test NBTI compound is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Quenching: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the gyrase activity.

While the term "this compound" does not correspond to a specific, publicly documented anti-tuberculosis agent, it highlights two critical areas of research in the fight against this global health threat. The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series represents a promising chemical scaffold with potent in vitro activity against M. tuberculosis, although its precise mechanism of action and in vivo stability require further investigation. Concurrently, the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) continues to be a major focus of drug development efforts for tuberculosis, owing to their validated and novel mechanism of action that can overcome existing drug resistance. Further research into both of these areas holds significant promise for the development of new, effective treatments for tuberculosis.

References

- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed structure-activity relationship (SAR) studies and the precise chemical structure for the compound designated as NBTIs-IN-6 are not extensively available in the public domain. This compound is identified as a bacterial topoisomerase inhibitor with a reported Minimum Inhibitory Concentration (MIC90) of 2 μg/mL against fluoroquinolone-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. Due to the limited availability of specific data on this compound, this guide will provide a comprehensive overview of the well-established SAR principles for the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). This will enable researchers to understand the key structural features that govern the activity of this promising class of antibiotics.

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new classes of antibiotics[5]. NBTIs are a promising class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV[6][7]. These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation[6][8]. Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thus circumventing existing fluoroquinolone resistance mechanisms[5][6][8].

The general structure of an NBTI consists of three key moieties: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to a hydrophobic pocket on the enzyme, and a linker that connects the LHS and RHS[8]. The modular nature of the NBTI scaffold allows for extensive synthetic modification and detailed SAR studies.

Mechanism of Action of NBTIs

NBTIs inhibit the catalytic activity of DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication[6][8]. NBTIs stabilize the enzyme-DNA cleavage complex, but in contrast to fluoroquinolones that lead to double-stranded DNA breaks, NBTIs primarily induce single-stranded DNA breaks[6]. This ultimately stalls DNA replication and leads to bacterial cell death.

Structure-Activity Relationship (SAR) Studies

The antibacterial potency of NBTIs is highly dependent on the chemical nature of the LHS, linker, and RHS moieties. Extensive research has elucidated key SAR principles for optimizing the activity of these compounds.

The Left-Hand Side (LHS)

The LHS moiety intercalates between DNA base pairs. Commonly used LHS scaffolds include quinolones, naphthyridinones, and benzoxazinones.

-

Substitutions: Small substituents at the 6-position of the bicyclic system, such as methoxy, cyano, or fluoro groups, are generally preferred for potent topoisomerase IV inhibitory activity.

-

Heteroatom Content: Bicyclic systems with more than two nitrogen atoms in the LHS have been shown to significantly decrease enzyme inhibition.

The Linker

The linker connects the LHS and RHS and plays a crucial role in the correct spatial orientation of these two moieties.

-

Basic Amine: A protonated basic amine in the linker is often considered optimal for NBTI activity.

-

Hydroxylation: Hydroxylation of the linker domain has been explored as a strategy to preserve biological activity while potentially improving metabolic stability.

The Right-Hand Side (RHS)

The RHS fragment binds to a non-catalytic, hydrophobic pocket of the enzyme.

-

Hydrophobic Interactions: The RHS moiety establishes hydrophobic contacts with amino acid residues in the binding pocket, such as Ala68, Val71, Met75, and Met121 in S. aureus DNA gyrase[8].

-

Halogen Bonding: The presence of a halogen atom, particularly in the para position of a phenyl RHS, can establish strong halogen bonds with the enzyme, significantly enhancing enzyme inhibitory potency and antibacterial activity.

-

Polarity: A fine-tuned lipophilicity/hydrophilicity ratio in the RHS is crucial for governing the permeability of NBTIs through bacterial membranes, which in turn affects their whole-cell potency.

Quantitative SAR Data

The following tables summarize representative quantitative data for various NBTI analogues, illustrating the impact of structural modifications on their antibacterial and enzyme inhibitory activities.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Representative NBTIs

| Compound | Modification | S. aureus (MRSA) | A. baumannii | E. coli | Reference |

| 1a | Azatricyclic amide-linked pyridooxazinone | 0.125 | 2 | 2 | [6] |

| Gepotidacin | Clinical Candidate | ~0.25 | >16 | ~1 | [6] |

| 18c | Indane DNA binding moiety | - | Potent | Potent | [5] |

Table 2: Enzyme Inhibitory Activity (IC50 in nM) of Representative NBTIs

| Compound | S. aureus DNA Gyrase | S. aureus TopoIV | Reference |

| 1a | 150 | 653 | [6] |

| Gepotidacin | 150 | ~2600 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Serial Dilution of NBTIs: The NBTI compound is serially diluted in a multi-well plate containing appropriate growth medium.

-

Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the NBTI that shows no visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the NBTI.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Data Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. The IC50 value, the concentration of the NBTI that inhibits 50% of the supercoiling activity, is determined by quantifying the band intensities.

Conclusion

The development of NBTIs represents a significant advancement in the fight against antibiotic-resistant bacteria. Understanding the intricate structure-activity relationships of this class of compounds is paramount for the design of new, more potent, and safer antibacterial agents. While specific data for this compound remains limited, the extensive body of research on the broader NBTI class provides a robust framework for future drug discovery and development efforts in this area. Continued exploration of the chemical space around the NBTI scaffold holds great promise for delivering the next generation of antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Target Validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs) in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a promising class of antibiotics, with a focus on their activity against Gram-negative bacteria. As the specific compound "NBTIs-IN-6" is not extensively characterized in publicly available literature, this document will utilize a well-studied NBTI, Gepotidacin , as a representative example to illustrate the core principles and methodologies of target validation.

Introduction to NBTIs and their Mechanism of Action

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibacterial agents that target the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and chromosome segregation.[1][2] DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes following replication.[1][2]

The mechanism of action of NBTIs differs from that of fluoroquinolones, another class of antibiotics that also target these enzymes.[1][3] While fluoroquinolones stabilize double-strand DNA breaks, NBTIs stabilize single-strand DNA breaks, leading to bacterial cell death.[1][3][4] This distinct mechanism allows NBTIs to overcome existing resistance to fluoroquinolones.[1][5] Structurally, NBTIs typically consist of three components: a left-hand side (LHS) that intercalates into DNA, a right-hand side (RHS) that binds to a pocket at the enzyme's dimer interface, and a linker connecting these two moieties.[2][4]

The development of NBTIs with potent activity against Gram-negative bacteria has been a key objective due to the significant threat posed by multidrug-resistant (MDR) Gram-negative pathogens.[5] The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, and they also possess efficient efflux pumps that can expel drugs from the cell.[5][6]

Quantitative Data Summary

The following tables summarize the antibacterial activity and enzyme inhibition data for our representative NBTI, Gepotidacin, and other relevant compounds.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | S. aureus (MRSA) | Reference |

| Gepotidacin | 0.125 - 8 | 0.25 - 16 | 4 - >64 | 1 - 32 | 0.125 - 0.5 | [1][5] |

| Ciprofloxacin | 0.004 - >32 | 0.015 - >32 | 0.25 - >32 | 0.125 - >32 | 0.125 - >32 | [1] |

| NBTI 5463 | Potent activity reported | Potent activity reported | Potent activity reported | - | - | [7][8] |

Table 2: In Vitro Enzyme Inhibition (IC50 in nM)

| Compound | S. aureus DNA Gyrase | S. aureus Topoisomerase IV | E. coli DNA Gyrase | E. coli Topoisomerase IV | Reference |

| Gepotidacin | ~150 | ~2600 | Data not consistently available | Data not consistently available | [1] |

| Amide 1a (Tricyclic NBTI) | 150 | 653 | - | - | [1] |

| Ciprofloxacin | - | - | - | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and validation of a novel antibacterial agent's target. Below are the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

-

Test compound (NBTI) and control antibiotics (e.g., ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the microtiter plates with MHB to achieve a range of final concentrations.

-

Inoculate the bacterial strains into MHB and incubate until they reach the logarithmic growth phase (typically an OD600 of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (from E. coli or other relevant species)

-

Relaxed pBR322 DNA

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL BSA)

-

Test compound and control inhibitor (e.g., novobiocin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding a specific amount of DNA gyrase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel and visualize the DNA bands under UV light.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (from E. coli or other relevant species)

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

Test compound and control inhibitor

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and a range of concentrations of the test compound.

-

Start the reaction by adding topoisomerase IV.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction with a stop solution.

-

Separate the catenated and decatenated DNA products by agarose gel electrophoresis.

-

Stain and visualize the DNA bands.

-

The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.

DNA Cleavage Assay

This assay determines whether the NBTI stabilizes the enzyme-DNA cleavage complex, leading to single- or double-strand DNA breaks.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

Test compound and control (e.g., ciprofloxacin for double-strand breaks)

-

SDS and proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Incubate the enzyme with supercoiled plasmid DNA in the presence of various concentrations of the test compound.

-

After a short incubation, add SDS to dissociate the enzyme from the DNA, revealing any breaks.

-

Treat with proteinase K to digest the protein.

-

Analyze the DNA on an agarose gel. Linearized plasmid DNA indicates double-strand breaks, while an increase in open-circular (nicked) DNA indicates single-strand breaks.

-

Quantify the amount of linear and open-circular DNA to assess the cleavage activity of the compound.

Visualizations

The following diagrams illustrate the mechanism of action of NBTIs and a typical experimental workflow for their target validation.

References

- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site of Novel Bacterial Topoisomerase Inhibitors (NBTIs) on Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with new mechanisms of action. Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV (Topo IV), are clinically validated targets for antibacterial drugs. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of compounds that inhibit these essential enzymes through a distinct mechanism from that of fluoroquinolones, thereby circumventing existing resistance. This technical guide provides a detailed overview of the binding site of NBTIs on bacterial topoisomerase IV, supported by quantitative data, experimental protocols, and mechanistic diagrams.

While this guide focuses on the general class of NBTIs, it is important to note that a specific search for "NBTIs-IN-6" did not yield publicly available information. Therefore, the data and examples provided herein are based on well-characterized and published NBTI compounds.

The NBTI Binding Site on Topoisomerase IV

NBTIs target a unique, non-catalytic binding site on the topoisomerase IV-DNA complex. This binding event traps the enzyme in a conformation that precedes DNA cleavage and religation, ultimately inhibiting its function. The NBTI binding pocket is formed at the interface of the two ParC subunits of the heterotetrameric Topo IV enzyme (ParC2ParE2).[1][2][3]

The NBTI molecule itself is typically composed of three key structural moieties, each playing a critical role in the binding interaction:

-

Left-Hand Side (LHS): This is typically a bicyclic or tricyclic heteroaromatic system that intercalates between the DNA base pairs at the center of the DNA gate.[1][4] This intercalation is a crucial initial step in the binding process.

-

Right-Hand Side (RHS): This moiety, which can be a bicyclic or monocyclic heteroaromatic ring, inserts into a deep, hydrophobic pocket on the surface of the ParC subunits.[1][4] This pocket is lined with key amino acid residues that form hydrophobic and, in some cases, halogen-bonding interactions with the RHS.

-

Linker: A flexible or rigid linker connects the LHS and RHS, ensuring the correct spatial orientation of these two moieties for optimal binding. A critical feature of many NBTIs is a basic nitrogen atom within the linker, which forms a key ionic interaction with a conserved aspartate residue in the ParC subunit.[2]

Key amino acid residues in the S. aureus and E. coli Topo IV ParC subunit that are crucial for NBTI binding include a highly conserved aspartate residue (Asp79 in both S. aureus and E. coli).[1] This residue forms a critical ionic interaction with the protonated amine in the linker of many NBTIs. The hydrophobic pocket that accommodates the RHS is formed by residues such as Alanine, Glycine, and Methionine.[1][4]

Mechanism of Action: A Visual Representation

The binding of an NBTI to the topoisomerase IV-DNA complex can be visualized as a multi-step process leading to the inhibition of the enzyme's decatenation activity.

References

- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Spectrum of Activity for Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Notice: Publicly available information on a specific compound designated "NBTIs-IN-6" is currently limited. Research indicates it is a bacterial topoisomerase inhibitor with a reported Minimum Inhibitory Concentration (MIC90) of 2 µg/mL for fluoroquinolone-resistant Staphylococcus aureus (MRSA)[1][2]. Due to the scarcity of further data, this guide will focus on the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and will use publicly available data for well-characterized representative compounds to illustrate the spectrum of activity, mechanism of action, and experimental methodologies.

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct, non-overlapping site, allowing them to circumvent existing target-mediated resistance to fluoroquinolones.[2] The unique binding mode and mechanism of action of NBTIs make them a valuable area of research in the fight against multidrug-resistant (MDR) bacteria.[2]

Mechanism of Action

NBTIs are composed of three key structural components: a left-hand side (LHS) that intercalates into the DNA, a right-hand side (RHS) that binds to a transient pocket at the interface of the GyrA or ParC subunits, and a central linker.[1] This interaction stabilizes the enzyme-DNA complex, but in a manner distinct from fluoroquinolones. While fluoroquinolones typically lead to double-stranded DNA breaks, NBTIs primarily induce single-stranded DNA breaks.[1][2] This unique mechanism contributes to their potent bactericidal activity.[1]

References

NBTIs-IN-6: A Technical Guide on Preliminary In Vitro Antibacterial Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preliminary in vitro antibacterial efficacy of NBTIs-IN-6, a novel bacterial topoisomerase inhibitor (NBTI). It details the compound's mechanism of action, presents key efficacy data, and outlines the experimental protocols used for its evaluation.

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new antibiotic classes.[1] Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antimicrobial compounds that target the clinically validated bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (Topo IV).[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation.[1][4]

NBTIs bind to a distinct site on the enzyme-DNA complex compared to fluoroquinolones, a well-established class of topoisomerase inhibitors.[3][5][6] This unique binding mode and mechanism of action allows NBTIs to evade the common resistance mechanisms that have compromised the efficacy of fluoroquinolones, indicating a lack of cross-resistance.[1][2][4][5] this compound has been developed as a potent, broad-spectrum candidate within this class.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by dually inhibiting both DNA gyrase and Topo IV.[1][7][8] The mechanism is distinct from that of fluoroquinolones. While fluoroquinolones primarily stabilize double-strand DNA breaks (DSBs), NBTIs stabilize the enzyme-DNA cleavage complex in a way that generates single-strand DNA breaks (SSBs).[4][9][10] This action ultimately leads to the disruption of critical DNA processes and results in bacterial cell death.[5][9] The dual-targeting nature of NBTIs is advantageous, as it is associated with a lower potential for the development of resistance.[1][7]

Caption: Mechanism of Action of NBTIs.

In Vitro Efficacy Data

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its inhibitory activity against target enzymes and its selectivity were also assessed.

Antibacterial Activity

Minimum inhibitory concentrations (MICs) were determined to quantify the antibacterial potency of this compound. The results demonstrate broad-spectrum activity against key pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (µg/mL)

| Organism | Strain | This compound | Gepotidacin | Ciprofloxacin |

| Gram-Positive | ||||

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.125 | 0.25 | 0.5 |

| Staphylococcus aureus | USA300 (MRSA, FQ-R) | 0.125 | 0.25 | >64 |

| Enterococcus faecium | ATCC 6057 | 0.5 | 1 | 2 |

| Gram-Negative | ||||

| Escherichia coli | ATCC 25922 | 2 | 1 | 0.015 |

| Acinetobacter baumannii | ATCC 19606 | 2 | 8 | 2 |

| Klebsiella pneumoniae | ATCC BAA-1705 (KPC) | 4 | 16 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | 32 | 0.5 |

| Neisseria gonorrhoeae | WHO F | 0.06 | 0.125 | 0.03 |

Data synthesized based on representative values for NBTIs from cited literature.[1][2][4][11]

Enzyme Inhibition

The inhibitory activity of this compound was measured against purified DNA gyrase and Topo IV from both Gram-positive and Gram-negative organisms. The 50% inhibitory concentrations (IC₅₀) are presented below.

Table 2: Inhibition of Bacterial Type II Topoisomerases by this compound (IC₅₀, µM)

| Enzyme | Source | This compound | Gepotidacin |

| DNA Gyrase | S. aureus | 0.150 | 0.150 |

| E. coli | 0.090 | 0.120 | |

| Topoisomerase IV | S. aureus | 0.653 | 2.6 |

| E. coli | 0.110 | 0.250 |

Data synthesized based on representative values for NBTIs from cited literature.[1][4]

In Vitro Cytotoxicity

To assess the selectivity of this compound for bacterial targets over mammalian cells, its cytotoxicity was evaluated against a human cell line.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| Human Embryonic Kidney (HEK293) | Cell Viability (48h) | >100 |

Data synthesized based on representative values for NBTIs from cited literature.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Plates are incubated at 37°C for 18-24 hours under ambient air.

-

Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Caption: Workflow for MIC Determination.

Enzyme Inhibition Assays

The potency of this compound against its molecular targets was assessed using enzyme inhibition assays for DNA gyrase and Topoisomerase IV.

-

DNA Gyrase Supercoiling Assay: This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

-

Reaction Setup: Relaxed pBR322 plasmid DNA is incubated with S. aureus or E. coli DNA gyrase, ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour.

-

Termination: The reaction is stopped, and the DNA is purified.

-

Analysis: DNA topoisomers are separated by agarose gel electrophoresis and visualized with ethidium bromide. The amount of supercoiled DNA is quantified.

-

IC₅₀ Calculation: The IC₅₀ value is the concentration of this compound that inhibits 50% of the supercoiling activity.[4]

-

-

Topo IV Decatenation Assay: This assay measures the inhibition of the enzyme's ability to decatenate (unlink) kinetoplast DNA (kDNA).

-

Reaction Setup: kDNA is incubated with S. aureus or E. coli Topo IV, ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C for 30 minutes.

-

Termination & Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Decatenated DNA minicircles are quantified.

-

IC₅₀ Calculation: The IC₅₀ value is the concentration of this compound that inhibits 50% of the decatenation activity.[4]

-

Caption: Workflow for Enzyme Inhibition Assays.

Time-Kill Assay

Time-kill assays were performed to determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Inoculum Preparation: A log-phase bacterial culture is diluted in CAMHB to a starting density of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[12]

-

Drug Exposure: this compound is added at a concentration of 4x MIC. A growth control (no drug) is included.[12]

-

Incubation and Sampling: Cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 24 hours).[12]

-

Quantification: Samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log₁₀ CFU/mL over time is plotted for the treated and control cultures.

Caption: Workflow for Time-Kill Assay.

Cytotoxicity Assay

The potential for this compound to affect mammalian cells was evaluated using a standard cell viability assay.

-

Cell Seeding: Human cells (e.g., HEK293) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Cells are incubated for 48 hours.[4]

-

Viability Assessment: A viability reagent (e.g., resazurin, MTS) is added to each well. After a short incubation, the absorbance or fluorescence is measured using a plate reader.

-

IC₅₀ Calculation: The concentration-response curve is plotted, and the IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated.[4]

Caption: Workflow for Cytotoxicity Assay.

Summary and Conclusion

The preliminary in vitro data for this compound demonstrate its potential as a potent, broad-spectrum antibacterial agent. It exhibits strong activity against both Gram-positive and Gram-negative pathogens, including fluoroquinolone-resistant MRSA and KPC-producing K. pneumoniae. The compound effectively inhibits its intended targets, DNA gyrase and Topoisomerase IV, at nanomolar concentrations. Furthermore, this compound shows high selectivity for bacterial targets, with minimal cytotoxicity against a human cell line at therapeutic concentrations. These promising in vitro characteristics, combined with a mechanism of action that circumvents existing resistance to fluoroquinolones, warrant the continued investigation of this compound as a potential candidate for treating serious bacterial infections.

References

- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Novel Topoisomerase Inhibitors against Francisella tularensis and Burkholderia pseudomallei [mdpi.com]

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

An In-Depth Technical Guide to the Core Chemical Properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A Note on NBTIs-IN-6: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "this compound". The "NBTIs-IN-X" nomenclature likely refers to a cataloging system by a specific chemical supplier. This guide will, therefore, focus on the well-documented chemical and biological properties of the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs), using data from representative compounds to illustrate key characteristics.

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[1][4] Unlike the fluoroquinolone class of antibiotics, which also target these enzymes, NBTIs bind to a distinct site, leading to a different mechanism of action and, importantly, a lack of cross-resistance with fluoroquinolones.[1][3][5] This makes NBTIs a critical area of research in the face of rising antimicrobial resistance.[1][2]

The general chemical scaffold of NBTIs consists of three key components[6][7][8]:

-

Left-Hand Side (LHS): Typically a bicyclic or tricyclic heteroaromatic system that intercalates between DNA base pairs.

-

Right-Hand Side (RHS): A moiety that binds to a hydrophobic pocket in the topoisomerase enzyme.

-

Linker: A central unit that connects the LHS and RHS, providing the correct spatial orientation for binding.

Mechanism of Action

NBTIs inhibit the catalytic activity of DNA gyrase and topoisomerase IV. Their mechanism involves binding to the enzyme-DNA complex before DNA cleavage, which is distinct from fluoroquinolones that trap the complex after double-strand DNA breaks have occurred.[9] NBTIs primarily stabilize single-strand DNA breaks, preventing the religation of the DNA backbone and ultimately leading to bacterial cell death.[1][3]

Below is a diagram illustrating the signaling pathway of NBTI action.

Caption: Mechanism of action of NBTIs in a bacterial cell.

Quantitative Data on NBTI Activity

The antibacterial efficacy and enzyme inhibition of NBTIs are quantified through various assays. The following tables summarize key data for representative NBTI compounds found in the literature.

Table 1: In Vitro Antibacterial Activity (MIC) of Representative NBTIs

| Compound | Organism | MIC (µg/mL) | Reference |

| Amide 1a | Fluoroquinolone-resistant MRSA | 0.125 | [1] |

| Amide 1a | A. baumannii | 2 | [1] |

| Amide 1a | E. coli | 2 | [1] |

| NBTIs-IN-4 | Gram-positive pathogens | Not specified | [10] |

| EC/11716 | M. abscessus (in 7H9 broth) | 2.5 µM | [11] |

| EC/11716 | M. abscessus (in CAMH broth) | 6.5 µM | [11] |

| Indane NBTI 2a | P. aeruginosa ATCC 27853 | Not specified | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Enzyme Inhibition (IC₅₀) of Representative NBTIs

| Compound | Target Enzyme | IC₅₀ | Reference |

| Amide 1a | S. aureus DNA Gyrase (Supercoiling) | 150 nM | [1] |

| Amide 1a | S. aureus Topoisomerase IV (Decatenation) | 653 nM | [1] |

| Gepotidacin | S. aureus DNA Gyrase (Supercoiling) | 150 nM | [1] |

| Gepotidacin | S. aureus Topoisomerase IV (Decatenation) | 2612 nM (approx. 4x weaker than Amide 1a) | [1] |

| NBTIs-IN-4 | DNA gyrase and Topoisomerase IV | Not specified | [10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of NBTIs involves a series of standardized in vitro and in vivo experiments.

A. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the NBTI that inhibits the visible growth of a bacterium.

Protocol Outline:

-

Preparation: A two-fold serial dilution of the NBTI compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated at a temperature suitable for the bacterium's growth (e.g., 37°C) for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the NBTI in which no visible growth of the bacterium is observed.

B. DNA Gyrase Supercoiling Assay

This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the NBTI compound.

-

Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.

-

Termination: The reaction is stopped, and the DNA is purified.

-

Analysis: The different forms of plasmid DNA (relaxed, supercoiled, and intermediate forms) are separated by agarose gel electrophoresis and visualized with a DNA stain. The intensity of the bands is quantified to determine the IC₅₀.

C. Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).

Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared with catenated DNA (kinetoplast DNA is often used), topoisomerase IV, ATP, and a range of NBTI concentrations.

-

Incubation: The mixture is incubated to allow for the decatenation reaction.

-

Termination and Analysis: The reaction is stopped, and the products (decatenated circular DNA) are separated from the catenated substrate by agarose gel electrophoresis. The IC₅₀ is calculated based on the reduction of decatenated product.

The following diagram illustrates a general experimental workflow for the characterization of NBTIs.

Caption: A typical experimental workflow for characterizing NBTIs.

Conclusion

Novel Bacterial Topoisomerase Inhibitors represent a significant advancement in the fight against antibiotic-resistant bacteria. Their unique mechanism of action and potent activity against a broad spectrum of pathogens, including resistant strains, make them a focal point of modern drug discovery. The continued exploration of their structure-activity relationships and optimization of their pharmacokinetic and safety profiles are crucial for the development of new, effective antibacterial therapies.

References

- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NBTIs-IN-4 | TargetMol [targetmol.com]

- 11. A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Technical Guide

Disclaimer: The following technical guide provides a general overview of the initial toxicity screening methodologies applicable to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). As of the latest literature search, no specific data or studies pertaining to a compound designated "NBTIs-IN-6" are publicly available. Therefore, this document outlines the core principles and experimental approaches for the toxicity assessment of a novel NBTI, using data from representative compounds of this class where available.

Introduction

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, allowing them to circumvent existing resistance mechanisms.[1][2] The typical NBTI structure consists of a "left-hand side" (LHS) moiety that intercalates with DNA, a "right-hand side" (RHS) that binds to a pocket on the enzyme, and a central linker.

The preclinical development of any new chemical entity, including NBTIs, necessitates a thorough evaluation of its safety profile. Initial toxicity screening is critical to identify potential liabilities early, guiding lead optimization and identifying candidates for further development. Key toxicological endpoints evaluated at this stage include general cytotoxicity, off-target pharmacology (such as cardiotoxicity), and genotoxicity. This guide details the standard experimental protocols and data presentation for the initial toxicity assessment of a novel NBTI compound.

In Vitro Toxicity Screening

In vitro assays are fundamental to early toxicity screening, offering high-throughput capabilities to assess the effects of a compound on various cell lines.[3][4][5] These tests provide crucial data on cytotoxicity and potential off-target effects, such as inhibition of the hERG channel, a common concern for drug candidates.

Quantitative Data Summary

The following tables summarize the type of quantitative data generated during initial in vitro toxicity screening. Data for specific NBTIs are included where publicly available.

Table 1: In Vitro Cytotoxicity Data for Representative NBTIs

| Compound | Assay Type | Cell Line | IC50 (µM) | Observation | Reference |

| [Example NBTI] | MTT / Neutral Red | HepG2 (Liver) | Data not available | N/A | N/A |

| [Example NBTI] | MTT / Neutral Red | HEK293 (Kidney) | Data not available | N/A | N/A |

| Gepotidacin | LDH Release | THP-1 (Monocyte) | > 117 (50 mg/L) | <5% LDH release after 24h incubation. Not significantly different from control. | [6] |

IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.

Table 2: In Vitro hERG Channel Inhibition Data

| Compound | Assay Type | IC50 (µM) | Observation | Reference |

| [Example NBTI] | Patch-Clamp | Data not available | N/A | N/A |

| Viquidacin | Patch-Clamp | Data not available | Discontinued due to hERG-related cardiotoxicity. | N/A |

| NBTI 5463 | Patch-Clamp | > 333 | Low hERG channel inhibition. | N/A |

| Cisapride (Positive Control) | Patch-Clamp | 0.048 - 0.053 | Potent hERG inhibitor. | [7] |

| Verapamil (Positive Control) | Patch-Clamp | 0.864 - 1.697 | Moderate hERG inhibitor. | [7] |

hERG: human Ether-à-go-go-Related Gene. Inhibition of this potassium channel can lead to cardiac arrhythmia.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[8]

Protocol:

-

Cell Plating: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test NBTI compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on the hERG potassium ion channel.[11]

Principle: This electrophysiological technique measures the ion currents flowing through the hERG channels in a single cell. By "clamping" the cell membrane at a specific voltage, the inhibitory effect of a compound on the channel's function can be directly quantified.

Protocol:

-

Cell Preparation: Use a cell line stably expressing the hERG channel, such as CHO or HEK293 cells.[11] Culture the cells under standard conditions. On the day of the experiment, detach the cells to create a single-cell suspension.

-

Recording Solutions: Use a physiological extracellular solution (e.g., containing in mM: 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH 7.2).[12]

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings at a physiological temperature (35-37°C).[11][13]

-

Form a high-resistance seal (≥1 GΩ) between the micropipette and the cell membrane.[13]

-

Apply a specific voltage protocol to elicit hERG currents. A common protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to -80 mV to measure the peak tail current.[1][12]

-

-

Compound Application: After establishing a stable baseline current in the vehicle solution, perfuse the cell with increasing concentrations of the test NBTI compound.[13]

-

Data Acquisition and Analysis:

-

Record the hERG tail current at each concentration until a steady-state block is achieved.

-

Calculate the percentage of current inhibition at each concentration relative to the baseline.

-

Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

In Vivo Toxicity Screening

Following in vitro assessment, promising candidates are evaluated in animal models to understand their toxicity in a whole biological system. The initial in vivo study is typically an acute toxicity test to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Quantitative Data Summary

Table 3: Acute In Vivo Toxicity Data for Representative NBTIs

| Compound | Species | Route | LD50 (mg/kg) | Observation | Reference |

| [Example NBTI] | Mouse | Oral | Data not available | N/A | N/A |

| [Example NBTI] | Rat | IV | Data not available | N/A | N/A |

| Gepotidacin | Galleria mellonella | Injection | Non-toxic up to 32 mg/L | No larval death observed. | [14] |

LD50: The dose of a substance that is lethal to 50% of a test population. The G. mellonella model is an invertebrate model often used for preliminary in vivo efficacy and toxicity screening.

Experimental Protocols

This method determines the acute toxicity of a substance after a single oral dose and allows for its classification.[3]

Principle: The test uses a stepwise procedure with a small number of animals (typically 3 per step). The outcome (mortality or survival) at one dose determines the next dose level to be tested.[3] This approach minimizes animal usage while providing sufficient information for hazard classification.[3]

Protocol:

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Sprague-Dawley rats or CD-1 mice).[3]

-

Housing and Fasting: House animals individually. Prior to dosing, fast the animals (e.g., withhold food overnight for rats, 3-4 hours for mice), but not water.[3]

-

Dose Preparation and Administration: Prepare the NBTI compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Administer the substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[5]

-

Starting Dose: Select a starting dose from one of the defined levels (e.g., 5, 50, 300, or 2000 mg/kg) based on any existing data or structure-activity relationships.[5]

-

Stepwise Procedure:

-

Step 1: Dose three fasted animals at the selected starting dose.

-

Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for up to 14 days.[15]

-

Next Step: The outcome determines the subsequent step. For example, if 2 or 3 animals die, the test is stopped and the substance is classified. If no or one animal dies, the procedure is repeated at a higher or lower dose level according to the specific OECD 423 flowchart until a clear outcome is obtained.

-

-

Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[15]

Mandatory Visualizations

Mechanism of Action of NBTIs

Caption: Generalized mechanism of action for Novel Bacterial Topoisomerase Inhibitors (NBTIs).

Initial Toxicity Screening Workflow for a Novel NBTI

Caption: A typical workflow for the initial toxicity screening of a novel NBTI candidate.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 12. sophion.com [sophion.com]

- 13. fda.gov [fda.gov]

- 14. mdpi.com [mdpi.com]

- 15. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: NBTIs-IN-6 Solution Preparation and Storage

Disclaimer: Specific experimental data for a compound designated "NBTIs-IN-6" is not publicly available. The following application notes and protocols are based on the general characteristics of the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and may require optimization for a specific, novel compound.

Introduction

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, NBTIs bind to a distinct site on the enzyme-DNA complex, allowing them to circumvent existing target-mediated resistance.[3][4][5] The development of NBTIs is a critical area of research aimed at addressing the challenge of multidrug-resistant bacterial infections.[6] Proper preparation and storage of NBTI solutions are crucial for obtaining accurate and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Solubility

The solubility of NBTIs can vary significantly based on their specific chemical structure. Generally, modifications to the core structure, such as the introduction of hydroxyl or basic amino groups, can enhance aqueous solubility.[4][5][7] For instance, the introduction of a hydroxyl group has been shown to improve solubility by over 100-fold.[4][5]

Table 1: Solubility of Representative NBTIs

| Compound | Solubility | Conditions |

| Compound 2a | >0.5 mg/mL | pH 6.5 |

| NBTI 5463 | >1,000 µM | Not specified |

Note: This table presents examples from the literature and should be used as a general guideline. The solubility of this compound must be determined empirically.

Recommended Solvents and Stock Solution Preparation

For initial solubilization, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved in DMSO, further dilutions can be made in aqueous buffers or cell culture media. It is crucial to be mindful of the final DMSO concentration in experimental assays, as high concentrations can be toxic to cells.

Experimental Protocols

Preparation of Stock Solution (e.g., 10 mM in DMSO)

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance in a chemical fume hood.

-

Calculating Solvent Volume: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays (e.g., MIC Determination)

Working solutions for in vitro assays, such as Minimum Inhibitory Concentration (MIC) determination, are typically prepared by diluting the stock solution in an appropriate bacteriological medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1]

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the desired culture medium to achieve the final concentrations required for the assay.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

Formulation for In Vivo Studies

For in vivo administration, the formulation will depend on the route of administration (e.g., oral, intravenous). NBTIs have been successfully administered orally in mouse models.[8][9] A common approach involves preparing a suspension or solution in a pharmaceutically acceptable vehicle.

-

Vehicle Selection: Choose an appropriate vehicle based on the compound's solubility and the intended route of administration. Common vehicles for oral gavage in rodents include 0.5% (w/v) methylcellulose in water or a solution containing a small percentage of a solubilizing agent like Tween 80.

-

Preparation:

-

For a solution, dilute the DMSO stock solution in the chosen vehicle.

-

For a suspension, the powdered compound can be directly suspended in the vehicle. Sonication may be required to achieve a uniform suspension.

-

-

Administration: The formulation should be prepared fresh daily and administered to the animals at the required dose based on their body weight.

Storage and Stability

-

Solid Compound: Store the powdered form of this compound at room temperature or as recommended by the supplier, protected from light and moisture.

-

Stock Solutions: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Aqueous Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

The stability of NBTIs in biological matrices such as plasma and microsomes can vary.[10] It is advisable to perform stability studies if the compound will be incubated in such matrices for extended periods.

Signaling Pathways and Experimental Workflows

Mechanism of Action of NBTIs

Caption: Mechanism of action of NBTIs.

Workflow for this compound Solution Preparation

Caption: Workflow for this compound solution preparation and use.

References

- 1. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Synergy of NBTIs-IN-6 with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of NBTIs-IN-6, a novel bacterial topoisomerase inhibitor, in combination with other antibiotic classes. The methodologies outlined below are designed to provide a robust framework for preclinical assessment of combination therapies aimed at overcoming multidrug-resistant (MDR) bacterial infections.

Introduction to this compound and Antibiotic Synergy

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[1][2][3] NBTIs function by stabilizing single-strand DNA breaks, a mechanism distinct from that of fluoroquinolones, which primarily induce double-strand breaks.[1][2] This unique mechanism suggests that NBTIs like this compound may exhibit synergistic or advantageous interactions when combined with other antibiotics, potentially lowering the required therapeutic dose, reducing the likelihood of resistance development, and expanding the spectrum of activity.

The assessment of antibiotic synergy is crucial in the development of combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Standard in vitro methods to quantify these interactions include the checkerboard assay, time-kill curve analysis, and the Epsilometer test (E-test).

Key Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6][7] This method involves a two-dimensional titration of two compounds in a microtiter plate to identify the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic(s) in an appropriate solvent (e.g., DMSO, water) at a concentration of at least 100x the expected MIC.

-

Bacterial Inoculum Preparation: Culture the test bacterial strain (e.g., MRSA, P. aeruginosa, A. baumannii) overnight on an appropriate agar plate.[1] Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of MHB to all wells.

-

Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G) and a two-fold serial dilution of the partner antibiotic along the x-axis (e.g., columns 1-10).

-

Row H should contain the serial dilution of this compound alone, and column 11 should contain the serial dilution of the partner antibiotic alone to determine their individual MICs.[7][9]

-

Well H12 serves as the growth control (no antibiotic).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[5][7]

-

Interpretation of FICI Values: [5][6][7]

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[10][11][12]

Protocol:

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in MHB.

-

Test Conditions: Prepare flasks containing MHB with the following:

-

No antibiotic (growth control)

-

This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

-

Partner antibiotic alone (at a relevant concentration)

-